![molecular formula C8H9NO3 B068268 1-(6-Methyl-4,6-dihydrofuro[3,4-c]isoxazol-6-yl)ethanone CAS No. 159719-36-5](/img/structure/B68268.png)
1-(6-Methyl-4,6-dihydrofuro[3,4-c]isoxazol-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) is a chemical compound with the molecular formula C8H9NO3. This compound belongs to the class of furoisoxazoles, which are known for their diverse biological activities, including fungicidal, anti-inflammatory, and analgesic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of furoisoxazole derivatives, including Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI), typically involves a Michael addition followed by intramolecular cycloaddition. The key steps include:
Michael Addition: Substituted alkynol is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -70°C, followed by the addition of nitroalkene. This reaction yields nitro ether.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various bioactive molecules.
Biology: It exhibits fungicidal activity and is used in the development of new fungicides.
Medicine: The compound has potential anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes in pathogens. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in fungi and other microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H-furo[3,2-c]pyran-4-ones
- 4H-furo[3,2-c]chromen-4-ones
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Uniqueness
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) is unique due to its specific furoisoxazole structure, which imparts distinct biological activities. Compared to similar compounds, it exhibits a broader spectrum of fungicidal activity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
159719-36-5 |
|---|---|
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
1-(6-methyl-4H-furo[3,4-c][1,2]oxazol-6-yl)ethanone |
InChI |
InChI=1S/C8H9NO3/c1-5(10)8(2)7-6(3-11-8)4-12-9-7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
VBKKOWZLYRRSJB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C2=NOC=C2CO1)C |
Kanonische SMILES |
CC(=O)C1(C2=NOC=C2CO1)C |
Synonyme |
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


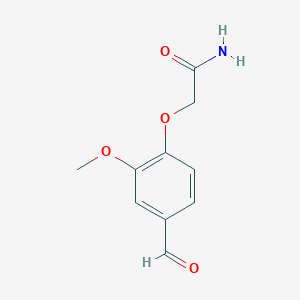
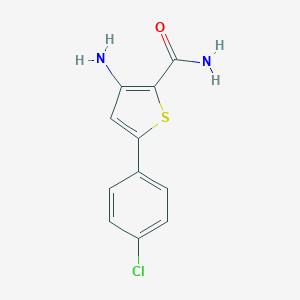
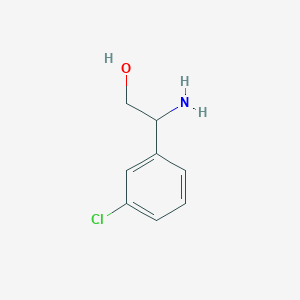
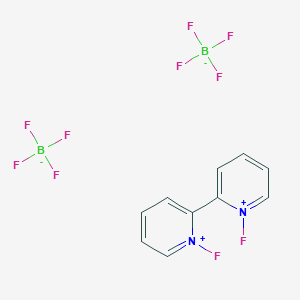
![1-((2S,3AR,6aR)-octahydrocyclopenta[b]pyrrol-2-yl)cyclopentanol](/img/structure/B68196.png)
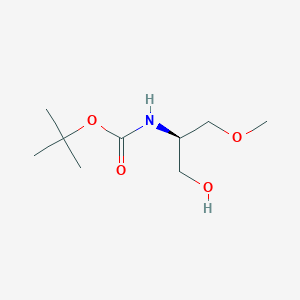
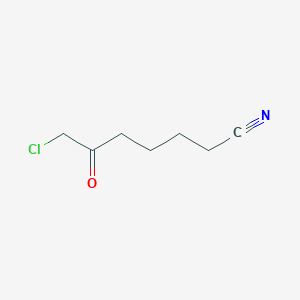
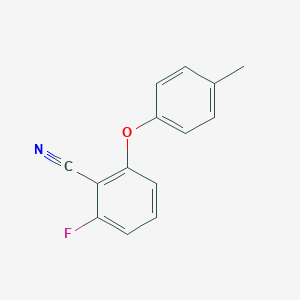
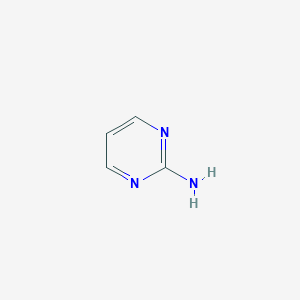
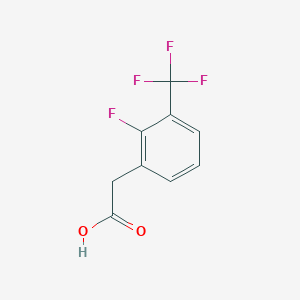
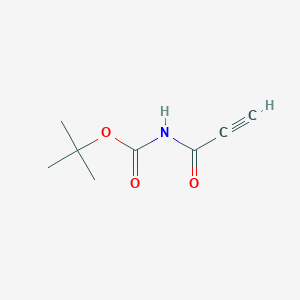

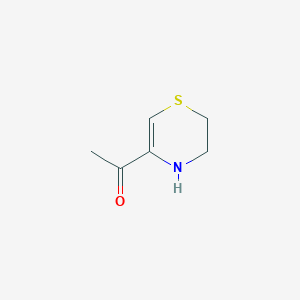
![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
